molecular formula C10H6F3NO3 B15339839 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole

Cat. No.: B15339839
M. Wt: 245.15 g/mol
InChI Key: HGFVUYPPLWFRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxy group and a trifluoromethoxyphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and alkenes. One common method is the reaction of 2-(trifluoromethoxy)benzaldehyde oxime with propargyl alcohol under basic conditions to form the desired isoxazole . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The isoxazole ring can be reduced to an isoxazoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of 5-oxo-3-[2-(trifluoromethoxy)phenyl]isoxazole.

    Reduction: Formation of 5-hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazoline.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoxazole ring can interact with various receptors and enzymes, modulating their function and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3-phenylisoxazole: Lacks the trifluoromethoxy group, resulting in lower lipophilicity and metabolic stability.

    3-[2-(Trifluoromethoxy)phenyl]isoxazole: Lacks the hydroxy group, reducing its ability to form hydrogen bonds with biological targets.

    5-Methoxy-3-[2-(trifluoromethoxy)phenyl]isoxazole: The methoxy group provides different electronic properties compared to the hydroxy group, affecting its reactivity and biological activity.

Uniqueness

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the hydroxy and trifluoromethoxy groups, which confer enhanced lipophilicity, metabolic stability, and the ability to form hydrogen bonds. These properties make it a valuable compound in medicinal chemistry and various scientific research applications .

Biological Activity

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is a synthetic organic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a unique structure that includes a hydroxy group and a trifluoromethoxy group attached to an isoxazole ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are crucial for drug development.

Feature Description
Molecular Formula C10_{10}H8_{8}F3_3N2_2O
Molecular Weight 232.18 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Lipophilicity Enhanced due to trifluoromethoxy group

The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Meanwhile, the trifluoromethoxy group aids in membrane penetration, allowing the compound to reach intracellular targets effectively. This dual functionality is essential for modulating receptor functions and achieving pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : Studies show that isoxazole derivatives can exhibit antioxidant properties. For instance, compounds similar to this compound have demonstrated significant antioxidant capabilities in both in vivo (C. elegans model) and in vitro (human primary fibroblasts) settings .
  • Antimicrobial Activity : Isoxazole derivatives have been explored for their potential as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, potentially leading to antibacterial effects .
  • Enzyme Inhibition : The ability of this compound to inhibit specific enzymes has been highlighted, suggesting potential applications in treating diseases where enzyme modulation is beneficial.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity Uniqueness
5-Hydroxy-3-phenylisoxazoleLacks trifluoromethoxy groupLower lipophilicityLess metabolic stability
3-[2-(Trifluoromethoxy)phenyl]isoxazoleLacks hydroxy groupReduced hydrogen bond formationLess effective in enzyme inhibition
5-Methoxy-3-[2-(trifluoromethoxy)phenyl]isoxazoleContains methoxy instead of hydroxyDifferent electronic propertiesAffects reactivity and biological activity

The unique combination of both hydroxy and trifluoromethoxy groups in this compound enhances its lipophilicity and metabolic stability compared to its analogs, making it particularly valuable in medicinal chemistry.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Studies : Research demonstrated that derivatives of isoxazole, including this compound, showed superior antioxidant activity compared to traditional antioxidants like quercetin .
  • Antimicrobial Testing : Comparative studies indicated that certain isoxazole derivatives exhibited potent antibacterial activity against strains such as MRSA and VRE, suggesting potential therapeutic applications for infections resistant to conventional antibiotics .

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-9(15)17-14-7/h1-5,14H

InChI Key

HGFVUYPPLWFRKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)ON2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.